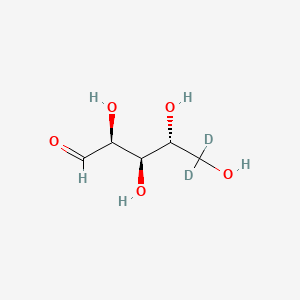
Tmprss6-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TMPRSS6 is a serine protease highly expressed in the liver and plays a crucial role in iron regulation by negatively regulating the expression of the systemic iron-regulatory hormone hepcidin . Tmprss6-IN-1 is of significant interest in scientific research due to its potential therapeutic applications in disorders related to iron homeostasis and erythropoiesis .
Preparation Methods
The synthesis of Tmprss6-IN-1 involves several steps, including the preparation of intermediates and the final coupling reactions. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions. Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Tmprss6-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Tmprss6-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of TMPRSS6 in various biochemical pathways. In biology and medicine, this compound is being investigated for its potential therapeutic applications in treating disorders related to iron homeostasis, such as iron-refractory iron deficiency anemia (IRIDA) and other anemias . In industry, it may be used in the development of new drugs targeting TMPRSS6 .
Mechanism of Action
Tmprss6-IN-1 exerts its effects by inhibiting the activity of TMPRSS6, thereby increasing the expression of hepcidin. Hepcidin is a hormone that regulates iron absorption and release from storage sites. By inhibiting TMPRSS6, this compound increases hepcidin levels, leading to reduced iron absorption and increased iron storage . This mechanism is particularly useful in conditions where iron overload is a concern .
Comparison with Similar Compounds
Tmprss6-IN-1 is unique in its specific targeting of TMPRSS6. Similar compounds include other TMPRSS6 inhibitors, such as peptidomimetic and non-peptidic inhibitors that also modulate hepcidin levels . These compounds share a similar mechanism of action but may differ in their chemical structure and potency .
Properties
Molecular Formula |
C33H40N8O4S2 |
|---|---|
Molecular Weight |
676.9 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-(1,3-benzothiazol-2-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-3-methyl-2-[[(2S)-2-(3-phenylpropanoylamino)-3-(1,3-thiazol-4-yl)propanoyl]amino]butanamide |
InChI |
InChI=1S/C33H40N8O4S2/c1-20(2)28(41-30(44)25(17-22-18-46-19-37-22)38-27(42)15-14-21-9-4-3-5-10-21)31(45)39-24(12-8-16-36-33(34)35)29(43)32-40-23-11-6-7-13-26(23)47-32/h3-7,9-11,13,18-20,24-25,28H,8,12,14-17H2,1-2H3,(H,38,42)(H,39,45)(H,41,44)(H4,34,35,36)/t24-,25-,28-/m0/s1 |
InChI Key |
JFPVABWUQNRDDL-VBOOUTDYSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)C1=NC2=CC=CC=C2S1)NC(=O)[C@H](CC3=CSC=N3)NC(=O)CCC4=CC=CC=C4 |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)C1=NC2=CC=CC=C2S1)NC(=O)C(CC3=CSC=N3)NC(=O)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[4-(2,1,3-benzothiadiazol-5-yl)-3-(6-methylpyridin-2-yl)pyrazol-1-yl]-N-(3-fluorophenyl)ethanethioamide](/img/structure/B12396714.png)


![5-bromo-1-[(1R,2R,4R)-3-hydroxy-4-(hydroxymethyl)-2-methoxycyclopentyl]pyrimidine-2,4-dione](/img/structure/B12396727.png)



